(5-Ethyl-2-methoxyphenyl)boronic acid
Overview
Description
“(5-Ethyl-2-methoxyphenyl)boronic acid” is a type of organoboron compound with the CAS Number: 847345-37-3 . It has a molecular weight of 180.01 .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is another method that has been reported .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids like “this compound” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex .Scientific Research Applications
Fluorescence Quenching Studies
One significant area of application involves the study of fluorescence quenching mechanisms. For instance, boronic acid derivatives, including those structurally related to (5-Ethyl-2-methoxyphenyl)boronic acid, have been investigated for their fluorescence quenching properties with aniline as a quencher in various solvents. These studies provide insights into the photophysical behaviors of boronic acids, suggesting potential applications in sensing and molecular interaction studies (Geethanjali et al., 2015).
Chemical Synthesis and Catalysis
Research has also focused on the synthetic utility of boronic acids in creating complex molecular structures. For example, (4-methoxyphenyl)boronic acid has been used in reactions with aryloxorhodium complexes to form new tetraarylpentaborates, showcasing the role of boronic acids in facilitating novel organometallic reactions and potentially leading to new catalysts and materials (Nishihara et al., 2002).
Photophysical Properties
The exploration of photophysical properties of boronic acid derivatives, including solvatochromism and quantum yield in different solvents, has been conducted to understand their behavior in various environmental conditions. Such studies are critical for applications in dye-sensitized solar cells, optical sensors, and other photonic devices (Muddapur et al., 2016).
Novel Protecting Groups
Boronic acids have been investigated for their potential as protecting groups in organic synthesis. A novel protecting group for boronic acids, demonstrating efficient protection and deprotection under mild conditions, has been reported. This advancement could streamline synthetic strategies in drug development and material science (Yan et al., 2005).
Glucose Sensing
The application of boronic acids in glucose sensing due to their ability to form reversible covalent bonds with diols has been a subject of interest. Research in this area focuses on developing more sensitive and selective glucose sensors, which are crucial for diabetes management and other applications requiring monitoring of glucose levels (Saleem et al., 2017).
Mechanism of Action
Target of Action
The primary target of (5-Ethyl-2-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid compound interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid in its physical form . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura coupling reaction takes place . The reaction conditions are generally mild and tolerant of various functional groups .
Future Directions
The future directions of research involving “(5-Ethyl-2-methoxyphenyl)boronic acid” and similar boronic acids likely involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond-forming reactions . These reactions are fundamental to the synthesis of many organic compounds, so advancements in the efficiency and selectivity of these reactions could have broad implications in organic chemistry .
Biochemical Analysis
Biochemical Properties
(5-Ethyl-2-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It acts as a ligand, forming complexes with various biomolecules. For instance, it can interact with serine proteases, inhibiting their activity by forming a covalent bond with the active site serine residue. Additionally, this compound can bind to diols in carbohydrates and nucleotides, forming stable cyclic esters, which can modulate the activity of glycosidases and other carbohydrate-processing enzymes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt pathway. This compound can also induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This compound can also act as a competitive inhibitor, binding to the enzyme’s active site and preventing substrate binding. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous solutions, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with off-target proteins and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Additionally, this compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. This compound can also be distributed to different tissues through the bloodstream, where it can interact with plasma proteins and other circulating biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound can affect its activity and function, as it can interact with different biomolecules in each compartment. For example, in the nucleus, it can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence energy production by affecting metabolic enzymes .
Properties
IUPAC Name |
(5-ethyl-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACNUQXPIDDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681736 | |
Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847345-37-3 | |
Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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